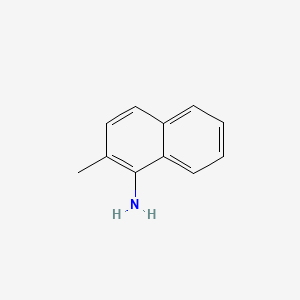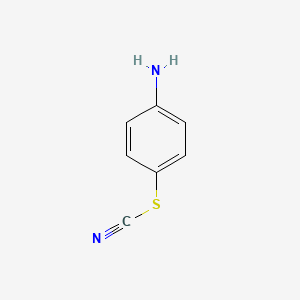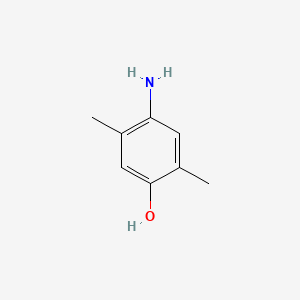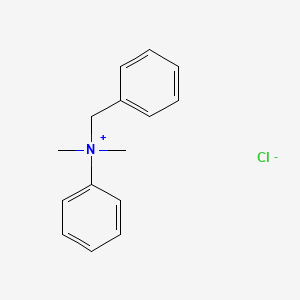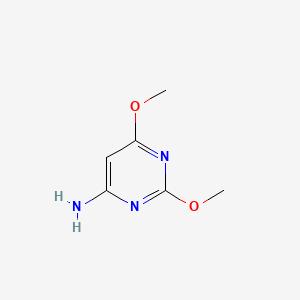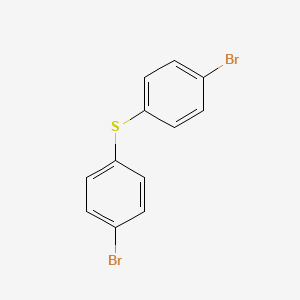
tert-Butyl L-alaninate
Descripción general
Descripción
Tert-Butyl L-alaninate is an important compound in organic synthesis, particularly in peptide synthesis, where it is used as a protected amino acid. This compound is valuable due to its ease of introduction and removal under mild conditions, making it indispensable in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of tert-Butyl L-alaninate involves the protection of L-alanine with tert-butyl groups. The process typically employs N-(tert-butoxycarbonyl)-L-alanine as a starting material. Methods include the condensation of N-(tert-butoxycarbonyl)-L-alanine with various reagents to introduce the tert-butyl group efficiently and selectively. For instance, a study described the synthesis of a fluorescent amino acid derivative involving tert-Butyl L-alaninate as a key intermediate, highlighting its utility in preparing sensitive analytical probes for peptide conformation analysis (Szymańska et al., 2003).
Molecular Structure Analysis
X-ray and IR studies have provided insights into the molecular structure of tert-Butyl L-alaninate derivatives. These studies reveal the significance of hydrogen bonding patterns and crystal packing in determining the compound's properties. For example, the X-ray structure of N-(tert-butoxycarbonyl)-L-alanine has been determined, showing the importance of intermolecular OH···O hydrogen bonds in the crystal structure (Meervelt et al., 1995).
Chemical Reactions and Properties
Tert-Butyl L-alaninate is involved in various chemical reactions, serving as a versatile intermediate for the synthesis of amines and other nitrogen-containing compounds. Its reactions often exploit the tert-butyl group's ability to act as a protecting group, which can be removed under mild acidic conditions. This characteristic is crucial for synthesizing a wide range of enantioenriched amines, amino acids, and amino alcohols (Ellman et al., 2002).
Aplicaciones Científicas De Investigación
Polymer Synthesis
tert-Butyl L-alaninate has been utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to the creation of polymers with unique properties. For instance, N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide (L-1A) was synthesized and polymerized, resulting in polymers exhibiting specific rotation and circular dichroism signals indicative of helical conformations (Gao, Sanda, & Masuda, 2003).
Chiral Ionic Liquids
In another study, amino acid ester-based chiral ionic liquids derived from L- and D-alanine tert butyl ester chloride were synthesized. These chiral ionic liquids demonstrated unique properties such as high thermal stability and enantiomeric recognition ability, showcasing their potential in various chemical processes (Bwambok et al., 2008).
Enantioselective Synthesis
tert-Butyl L-alaninate has been employed in the enantioselective synthesis of complex organic compounds. For example, it was used in the synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, highlighting its role in producing enantiomerically pure compounds for various applications (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).
Gas Chromatography
tert-Butyl L-alaninate derivatives have been used as chiral stationary phases in gas chromatography, enabling the separation of enantiomers of various compounds. This application is crucial in analytical chemistry for the resolution of optical isomers (Shu-Cheng, Gil-av, & Charles, 1984).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVYFBSLOMRCU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176074 | |
| Record name | tert-Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl L-alaninate | |
CAS RN |
21691-50-9 | |
| Record name | L-Alanine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021691509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of tert-butyl L-alaninate in the synthesis of the ACE inhibitors described in the paper?
A1: In this study, tert-butyl L-alaninate serves as a key reagent in the multi-step synthesis of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives. These derivatives demonstrate potent ACE inhibitory activity. Specifically, tert-butyl L-alaninate reacts with an intermediate compound, (1S)-5-(1-benzyloxycarbonyl-4-piperidyl)-1-ethoxycarbonylpentyl methanesulfonate, to introduce the L-alanine moiety into the target molecule structure. [] This step is crucial for achieving the desired stereochemistry and overall structure of the final ACE inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




